tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 2-chloronicotinic acid under specific conditions . The reaction is carried out in a dry solvent, such as dichloromethane, and involves the use of Dess-Martin periodinane as an oxidizing agent . The mixture is stirred at room temperature for approximately 16 hours to yield the desired product .
Chemical Reactions Analysis
tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include dichloromethane, Dess-Martin periodinane, and various nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate is used extensively in scientific research, particularly in the synthesis of pharmaceuticals and other bioactive compounds . It serves as a building block for the development of new drugs and is used in the study of various biological pathways . Its unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate can be compared to similar compounds such as tert-butyl 2-oxopyrrolidine-1-carboxylate and other pyrrolidine derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity . The presence of the 2-chloronicotinamido group in this compound provides unique reactivity and biological activity, distinguishing it from other related compounds .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-10(9-19)18-13(20)11-5-4-7-17-12(11)16/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFDLCJWTMCHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.